Histidine methyl ester

概要

説明

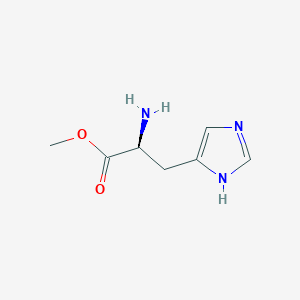

Histidine methyl ester (HME) is a derivative of the amino acid L-histidine, where the carboxyl group (-COOH) is replaced by a methyl ester (-COOCH₃). This modification enhances its lipophilicity, facilitating membrane permeability and interaction with enzymatic active sites . HME is widely recognized as a competitive inhibitor of histidine decarboxylase (HDC), the enzyme responsible for converting histidine to histamine, a key mediator in allergic and inflammatory responses . Its inhibitory activity (Ki = 0.46 µM) makes it a reference compound for studying HDC-targeted therapies .

Structurally, HME binds to HDC’s active site through hydrogen bonds with Asp-63' and Ser-81, while its imidazole group occupies a hydrophobic pocket, mimicking the substrate’s orientation during catalysis .

準備方法

Thionyl Chloride-Mediated Esterification of Histidine

Reaction Mechanism and Procedure

Thionyl chloride (SOCl₂) acts as both an acid catalyst and dehydrating agent, protonating the carboxylic acid group of histidine and facilitating nucleophilic attack by methanol. The reaction proceeds via a two-step mechanism:

-

Activation : SOCl₂ reacts with histidine’s carboxylic acid to form a reactive acyl chloride intermediate.

-

Esterification : Methanol displaces chloride, yielding histidine methyl ester hydrochloride .

-

Reactants :

-

L-Histidine (620 g, 4 mol)

-

Anhydrous methanol (6.5 L)

-

Thionyl chloride (855 mL, 12 mol)

-

-

Procedure :

-

L-Histidine is suspended in methanol under inert atmosphere.

-

Thionyl chloride is added dropwise at 0–5°C to control exothermicity.

-

The mixture is stirred at room temperature for 12 hours.

-

Post-reaction, ether (5 L) is added to precipitate the product as white crystals.

-

-

Yield : 940 g (97% yield).

Analytical Validation

-

¹H-NMR (D₂O): δ 8.72 (s, 1H, imidazole-H), 4.25 (t, 1H, α-CH), 3.92 (s, 3H, OCH₃), 3.20–3.40 (m, 2H, β-CH₂) .

-

ESI-MS : m/z calcd. for C₇H₁₂N₃O₂⁺ [M+H]⁺: 170.1; found: 170.1 .

Advantages and Limitations

-

Advantages : High yield (97%), short reaction time, and minimal byproducts.

-

Limitations : Requires careful handling of toxic SOCl₂ and anhydrous conditions .

Chlorotrimethylsilane (TMSCl)-Assisted Esterification

Reaction Mechanism and Procedure

TMSCl activates methanol by generating trimethylsilyl methanol, which reacts with histidine’s carboxylic acid to form the ester. This method is applicable to a broad range of amino acids .

-

Reactants :

-

Histidine (0.1 mol)

-

TMSCl (0.2 mol)

-

Methanol (100 mL)

-

-

Procedure :

-

Histidine and TMSCl are combined in methanol.

-

The mixture is stirred at room temperature for 24 hours.

-

Solvent removal under vacuum yields this compound hydrochloride.

-

-

Yield : 80–90% (estimated for histidine based on analogous substrates) .

Analytical Data (Representative Example: Glycine Methyl Ester)

-

¹H-NMR : δ 4.03 (s, 2H, α-CH₂), 3.92 (s, 3H, OCH₃).

Advantages and Limitations

-

Advantages : Mild conditions, compatibility with acid-sensitive substrates.

-

Limitations : Lower yields compared to SOCl₂ method; requires prolonged reaction times .

Comparative Analysis of Preparation Methods

Key Observations :

-

The thionyl chloride method is optimal for high-yield, large-scale production.

-

TMSCl is preferable for substrates requiring non-acidic conditions .

Industrial Applications and Derivatives

The compound’s utility extends to:

化学反応の分析

Types of Reactions: Histidine methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert it back to histidine.

Substitution: It participates in substitution reactions, such as the Pictet-Spegler reaction with aldehydes to form imidazopyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Aldehydes and methacryloyl chloride are common reagents for substitution reactions.

Major Products:

Oxidation: this compound oxide.

Reduction: Histidine.

Substitution: Imidazopyridine derivatives and metal-chelating ligands.

科学的研究の応用

Biochemical Applications

Histidine Methyl Ester as a Reactant:

- This compound serves as a precursor for synthesizing various biologically active compounds, including imidazopyridine derivatives through the Pictet-Spegler reaction .

Kinetic Resolution:

- It has been utilized in the kinetic resolution of racemic alcohols, demonstrating its effectiveness as a catalyst in organic reactions. A notable study highlighted its role in enhancing the resolution efficiency of secondary alcohols when modified with thioamide .

Cryogel Synthesis:

- A recent study synthesized hydroxyethyl-methacrylate-(L)-histidine methyl ester cryogels for the separation of bovine immunoglobulin G (IgG). The cryogels exhibited significant adsorption efficiency under mild conditions, indicating potential applications in biotechnological separations .

Pharmaceutical Applications

Immunoassays:

- This compound derivatives have been explored for use in steroid radioimmunoassays. The incorporation of this compound allowed for efficient iodination of steroid derivatives, which improved the yield of immunoreactive fractions .

Clastogenic Activity Studies:

- Research indicates that L-histidine can enhance the clastogenic effects of hydrogen peroxide in human embryonic fibroblasts, suggesting its potential role in studying genotoxicity and cellular responses to oxidative stress .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC):

- This compound is analyzed using advanced HPLC techniques. A specific method employs a BIST B+ column with a mobile phase consisting of acetonitrile and sulfuric acid buffer to effectively separate histidine and its derivatives. This method allows for UV detection at 220 nm, facilitating accurate quantification in complex mixtures .

| Parameter | Details |

|---|---|

| Column | BIST B+, 3.2 x 100 mm, 5 µm |

| Mobile Phase | Gradient MeCN – 80 – 50%, 10 min |

| Buffer | H2SO4 – 0.2% |

| Flow Rate | 0.5 ml/min |

| Detection | UV 220 nm |

| Peak Retention Times | 2.2 min, 7.5 min, 8.9 min |

Case Study 1: Cryogel Functionalization

In a study focusing on the adsorption capabilities of this compound-based cryogels, researchers prepared two series of cryogels functionalized with varying amounts of MAH (methacryloyl-L-histidine methyl ester). The cryogels were characterized for their swelling properties and adsorption efficiency under different conditions (pH, ionic strength). The maximum binding capacity achieved was determined to be 32.4 mg/g of cryogel, showcasing their potential for use in protein purification processes .

Case Study 2: Catalytic Applications

Another investigation highlighted the use of N-thiobenzoyl-1-methyl-histidine methyl ester as an efficient catalyst for kinetic resolution reactions. The study demonstrated that this compound could significantly enhance the selectivity and yield of desired products in organic synthesis, emphasizing its utility in chiral chemistry applications .

作用機序

Histidine methyl ester exerts its effects by irreversibly inhibiting histidine decarboxylase. This enzyme catalyzes the decarboxylation of histidine to produce histamine. By binding to the active site of the enzyme, this compound prevents this conversion, thereby reducing histamine levels . This mechanism is crucial for studying histamine-related biological processes and developing potential inhibitors for therapeutic use .

類似化合物との比較

Pyridoxyl-Histidine Methyl Ester (PHME)

- Structure : Combines pyridoxal 5'-phosphate (PLP) and HME via a Schiff base.

- Mechanism : Acts as a transition-state inhibitor of HDC by mimicking the PLP-dependent decarboxylation intermediate .

Pyridoxyl-Tryptophan Methyl Esters (PT3 and PT5)

- Structure: Cyclic (PT3) and non-cyclic (PT5) analogs with tryptophan replacing histidine.

- Mechanism : Target PLP-dependent enzymes in Plasmodium metabolism.

- Activity :

- Applications : Promising leads for antimalarial drug development.

α-Fluoromethyl Histidine (α-FMH)

- Structure : Irreversible inhibitor with a fluoromethyl group replacing the α-hydrogen of histidine.

- Mechanism : Forms a covalent bond with HDC’s active site, permanently inactivating the enzyme .

- Applications : Tool compound for studying histamine depletion in animal models.

Catechin and Rugosin Derivatives

- Structure: Natural flavonoids (e.g., catechin) and ellagitannins (e.g., rugosin D).

- Mechanism : Compete with histidine for HDC binding.

- Activity :

- Applications: Potential nutraceuticals for allergy management.

Hydrolyzed Peptide Derivatives

- Structure : HME derivatives with ester groups hydrolyzed to free carboxylates.

- Mechanism : Increased polarity enhances interaction with bacterial targets.

- Activity : Hydrolyzed analogs of HME-containing peptides showed 10–15% higher antimicrobial and anthelmintic activity than methyl esters, except against dermatophytes .

- Applications : Antimicrobial drug candidates.

Research Findings and Implications

- Structural Insights : HME’s binding to HDC involves dual hydrophobic and polar interactions, a feature exploited in designing analogs like PT3 and PHME .

- Clinical Limitations : While HME and α-FMH are potent, their irreversible mechanisms and toxicity hinder clinical translation .

- Natural Products : Catechin and rugosin derivatives offer reversible inhibition with fewer side effects, aligning with trends in natural-product-based drug discovery .

生物活性

Histidine methyl ester is a derivative of histidine, an essential amino acid that plays critical roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound can be synthesized through the methylation of histidine. It exists primarily in two forms: L-histidine methyl ester and D-histidine methyl ester, with the L-form being more biologically relevant. The compound is often used as a substrate in enzymatic reactions and as an inhibitor in various biochemical studies.

Biological Functions

-

Histamine Production Inhibition :

This compound acts as an inhibitor of histidine decarboxylase (HDC), the enzyme responsible for converting histidine into histamine. This inhibition has significant implications in conditions characterized by excessive histamine production, such as allergies and certain gastrointestinal disorders. A study demonstrated that pyridoxyl-histidine methyl ester conjugate inhibited 60% of HDC activity in human mast cells at a concentration of 200 µM, indicating its potential therapeutic applications in managing histamine-related conditions . -

Role in Protein Synthesis :

As a derivative of histidine, this compound can participate in protein synthesis. It is involved in the biosynthesis of proteins and other bioactive compounds, contributing to tissue repair and cellular functions . -

Toxicological Profile :

Toxicological evaluations have shown that L-histidine methyl ester exhibits a favorable safety profile with minimal adverse effects. Research indicated that sole testicular alterations were observed without significant systemic toxicity .

Table 1: Summary of Key Research Studies on this compound

Analytical Techniques

This compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves using a BIST™ column with a mobile phase consisting of acetonitrile and sulfuric acid buffer, allowing for effective separation and detection at UV wavelengths .

Table 2: HPLC Conditions for Analysis

| Parameter | Value |

|---|---|

| Column | BIST B+, 3.2 x 100 mm, 5 µm |

| Mobile Phase | Gradient MeCN – 80 – 50%, 10 min |

| Buffer | H2SO4 – 0.2% |

| Flow Rate | 0.5 ml/min |

| Detection | UV 220 nm |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing histidine methyl ester (HME) with high purity?

Methodological Answer: HME synthesis typically involves esterification of histidine using methanol under acidic conditions. A modified protocol involves suspending L-histidine hydrochloride monohydrate in methanol, followed by reaction with thionyl chloride (SOCl₂) or gaseous HCl to catalyze ester formation . For peptide synthesis, advanced methods employ tetrahydrofuran (THF) as a solvent and 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group, with HATU (2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a condensation reagent to improve yield (85–92%) . Key steps include purification via recrystallization or column chromatography and validation using melting point analysis.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: Characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm esterification (e.g., methyl ester peak at ~3.7 ppm for -OCH₃) .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ at 212.1 Da for HME) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>97%) .

- Infrared Spectroscopy (IR): Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 3400 cm⁻¹ (N-H stretch) .

Q. What are the common biochemical applications of this compound in enzyme inhibition studies?

Methodological Answer: HME is used as a competitive inhibitor in studies of histidine decarboxylase (HDC) and HINT1 hydrolase. For HDC, crystallographic data show HME binds to the active site via hydrogen bonding with Ser-354, mimicking the substrate histidine . In HINT1 studies, HME derivatives (e.g., AMP-HME conjugates) act as substrates to probe hydrolytic activity, with kinetic assays (e.g., UV-Vis monitoring at 260 nm) quantifying turnover rates .

Advanced Research Questions

Q. How do solvent and reagent choices impact the yield of HME derivatives in peptide synthesis?

Methodological Answer: Solvent polarity and reagent selection critically influence reaction efficiency. For example:

- Solvents: THF improves HATU-mediated coupling yields (92%) compared to DMF (78%) due to reduced steric hindrance .

- Coupling Reagents: HATU outperforms DCC (N,N'-dicyclohexylcarbodiimide) in minimizing racemization during Fmoc-HME synthesis .

- Temperature: Reactions at 0–4°C reduce side-product formation in histidine esterification .

Contradictions arise in solvent compatibility; for instance, methanol may hydrolyze acid-sensitive protecting groups, necessitating anhydrous conditions .

Q. What structural insights have been gained from crystallographic studies of HME-enzyme interactions?

Methodological Answer: X-ray crystallography of human HDC complexed with HME (PDB ID: 4E1O) revealed:

- Active-Site Binding: HME forms hydrogen bonds with Ser-354, Glu-355, and a water-mediated interaction with His-197 .

- Substrate Specificity: Mutation of Ser-354 to glycine enlarges the binding pocket, enabling HDC to process bulkier substrates like L-DOPA, demonstrating the residue’s role in substrate discrimination .

These findings guide rational enzyme engineering and inhibitor design.

Q. What methodological approaches are used to analyze the hydrolysis kinetics of HME in coordination complexes?

Methodological Answer: Hydrolysis kinetics are studied using:

- pH-Dependent UV-Vis Spectroscopy: Monitoring absorbance changes (e.g., 250–300 nm) to track ester cleavage rates .

- Coordination Chemistry: Pd(II)-piperazine complexes accelerate HME hydrolysis via nucleophilic attack, with rate constants (k) calculated using pseudo-first-order models .

- Activation Parameters: Arrhenius plots (25–45°C) determine ΔH‡ and ΔS‡, revealing solvent effects (e.g., dioxane/water mixtures reduce activation entropy) .

Q. How can HME be integrated into polymer-drug conjugates for controlled release applications?

Methodological Answer: HME-functionalized poly(lactide-co-glycolide) (PLGA-His) is synthesized via carbodiimide coupling:

- Synthesis: PLGA-COOH reacts with HME in the presence of EDC/NHS, confirmed by ¹H NMR (imidazole proton peaks at ~7.1 ppm) .

- Drug Loading: Doxorubicin-PLGA-His conjugates exhibit pH-dependent release (70% at pH 5.0 vs. 20% at pH 7.4) due to imidazole protonation .

- Characterization: Dynamic light scattering (DLS) and TEM assess nanoparticle size (100–200 nm) and morphology .

Q. What mixed-methods approaches resolve contradictions in HME’s biochemical and structural data?

Methodological Answer: A mixed-methods design combines:

- Quantitative: Enzyme kinetics (e.g., Michaelis-Menten analysis of HME hydrolysis by HINT1) .

- Qualitative: Molecular dynamics simulations to model HME binding flexibility in HDC’s active site .

Triangulation identifies discrepancies—e.g., simulations may predict higher binding affinity than experimental IC₅₀ values, prompting re-evaluation of protonation states .

特性

IUPAC Name |

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRMEWOQUXOLDH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933797 | |

| Record name | L-Histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-46-3, 7389-87-9 | |

| Record name | L-Histidine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl L-histidinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IHZ1723UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。